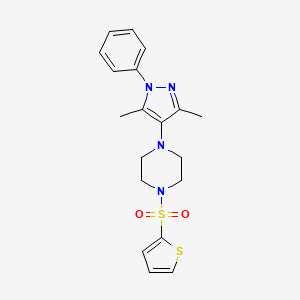
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring substituted with a thiophenesulfonyl group and a pyrazole moiety. The molecular formula is C15H18N2O2S, with a molecular weight of approximately 306.38 g/mol. The presence of both pyrazole and thiophene groups suggests potential interactions with various biological targets.
Synthesis
The synthesis involves multi-component reactions that typically yield high purity and yield. For example, the synthesis of related pyrazole derivatives often employs methods such as condensation reactions with aldehydes or ketones, leading to compounds with significant biological activities .
Cytotoxicity
Numerous studies have assessed the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives similar to our compound have shown promising cytotoxic activities in the range of IC50 values between 60 nM to 580 nM against different cancer types, including liver and breast cancers .
Table 1: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | Liver (HEPG2) | 428 |
| 4b | Breast (MCF) | 580 |
| 4c | Gastric (NUGC) | 60 |
The mechanisms underlying the biological activity of pyrazole derivatives often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some studies indicate that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest . Additionally, they may induce apoptosis through various signaling pathways.
Case Studies
- Study on Antitumor Activity : A study conducted by Ezz El-Arab et al. highlighted the synthesis and evaluation of novel pyrazole derivatives where one compound exhibited significant cytotoxicity against HEPG2 cells with an IC50 value of 399 nM . This study emphasizes the potential for developing new anticancer agents based on pyrazole scaffolds.
- Mechanistic Insights : Research by Asiri and Khan demonstrated that certain pyrazole derivatives could effectively disrupt microtubule dynamics, which is crucial for mitosis in cancer cells . This disruption leads to increased apoptosis rates in treated cells.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-15-19(16(2)23(20-15)17-7-4-3-5-8-17)21-10-12-22(13-11-21)27(24,25)18-9-6-14-26-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILCQEHRQLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














